![molecular formula C18H21NOSi B14177949 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile CAS No. 918422-61-4](/img/structure/B14177949.png)
5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile is a chemical compound characterized by the presence of a hydroxyl group, a silyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silyl-protected alcohol with a nitrile compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The silyl group provides stability and can influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4-[methyl(diphenyl)silyl]butanenitrile
- 5-Hydroxy-4-[methyl(diphenyl)silyl]hexanenitrile
- 5-Hydroxy-4-[methyl(diphenyl)silyl]pentanoic acid
Uniqueness
5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
918422-61-4 |
|---|---|
Molecular Formula |
C18H21NOSi |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile |
InChI |
InChI=1S/C18H21NOSi/c1-21(16-9-4-2-5-10-16,17-11-6-3-7-12-17)18(15-20)13-8-14-19/h2-7,9-12,18,20H,8,13,15H2,1H3 |
InChI Key |
AQDDMHKRLIEXQS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(CCC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


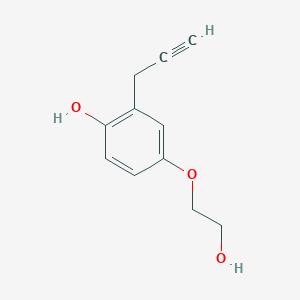

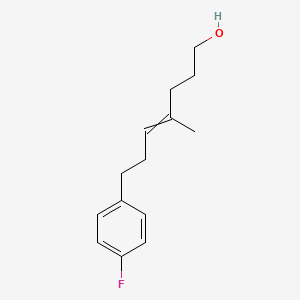
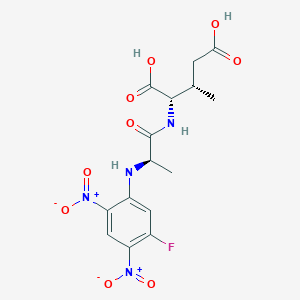
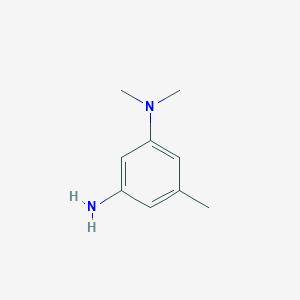
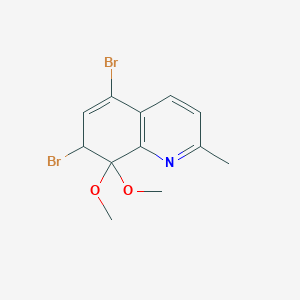
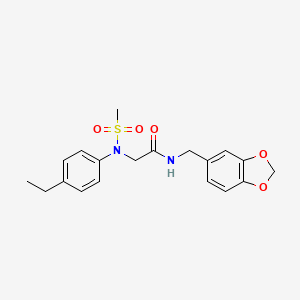
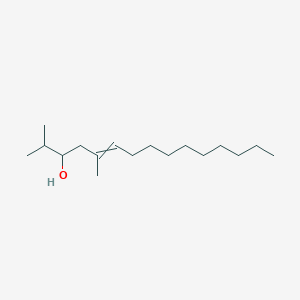
![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
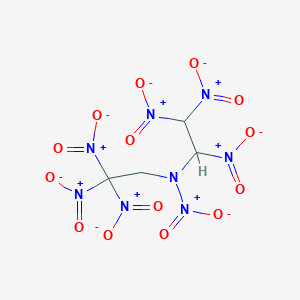
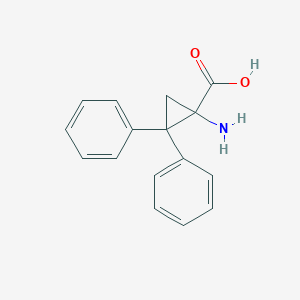
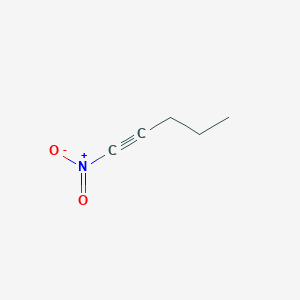
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
